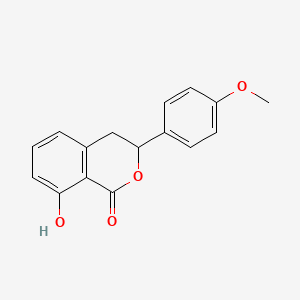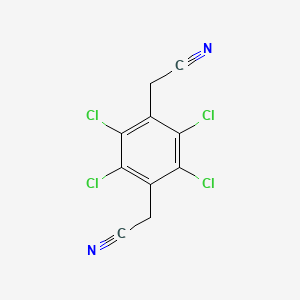
2,2'-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile is a chemical compound with the molecular formula C10H2Cl4N2 It is characterized by the presence of two acetonitrile groups attached to a tetrachlorinated phenylene ring
準備方法
The synthesis of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile typically involves multi-step reactions. One common method includes the chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one, followed by hydrolysis to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sulfuric acid, sulfur trioxide, and dimethylamine. The major products formed depend on the reaction conditions and the reagents used.
科学的研究の応用
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various chemical reactions, including the formation of covalent bonds with nucleophiles. This property is exploited in its applications in organic synthesis and industrial processes .
類似化合物との比較
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile can be compared with other similar compounds, such as:
2,2’-(Perchloro-1,2-phenylene)diacetonitrile: This compound has a similar structure but with different chlorination patterns.
Pentachloropyridine: Another perhalogenated compound with broad applications in organic synthesis.
2,2’,5,5’-Tetrachlorobiphenyl: Known for its environmental persistence and potential as an endocrine disruptor. The uniqueness of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile lies in its specific chlorination pattern and the presence of acetonitrile groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
55405-39-5 |
|---|---|
分子式 |
C10H4Cl4N2 |
分子量 |
294.0 g/mol |
IUPAC名 |
2-[2,3,5,6-tetrachloro-4-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)8(12)10(14)6(2-4-16)9(7)13/h1-2H2 |
InChIキー |
GPIUFLFQHCBLSX-UHFFFAOYSA-N |
正規SMILES |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)CC#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


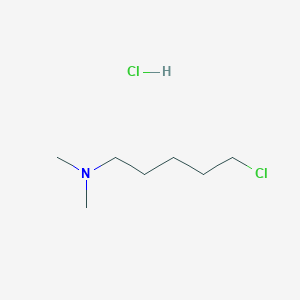
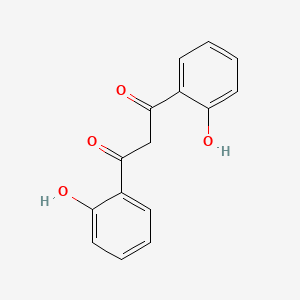
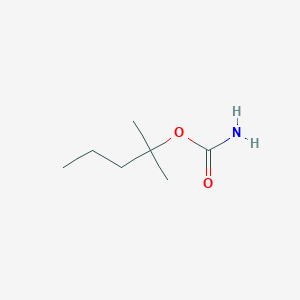
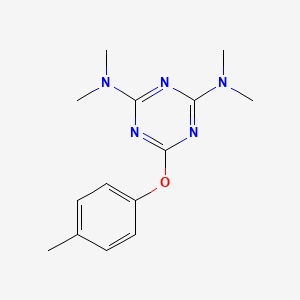

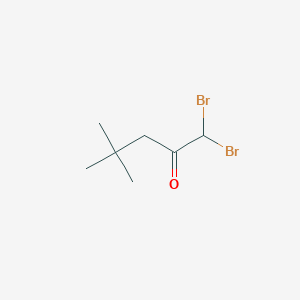
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
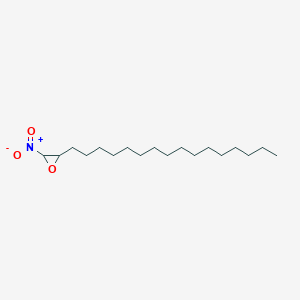

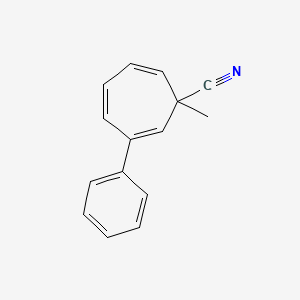
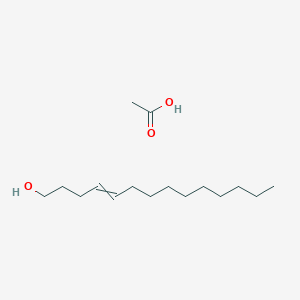
sulfanium bromide](/img/structure/B14632837.png)
